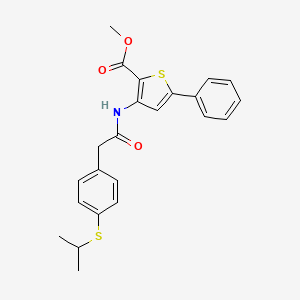

Methyl 3-(2-(4-(isopropylthio)phenyl)acetamido)-5-phenylthiophene-2-carboxylate

Description

Methyl 3-(2-(4-(isopropylthio)phenyl)acetamido)-5-phenylthiophene-2-carboxylate is a thiophene-based derivative featuring a phenyl-substituted thiophene core, an isopropylthio-functionalized acetamido group at position 3, and a methyl carboxylate ester at position 2. This compound’s structure combines lipophilic (isopropylthio, phenyl) and polar (carboxylate, acetamido) moieties, making it a candidate for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

methyl 5-phenyl-3-[[2-(4-propan-2-ylsulfanylphenyl)acetyl]amino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO3S2/c1-15(2)28-18-11-9-16(10-12-18)13-21(25)24-19-14-20(17-7-5-4-6-8-17)29-22(19)23(26)27-3/h4-12,14-15H,13H2,1-3H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVYXXMITXWBPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-(2-(4-(isopropylthio)phenyl)acetamido)-5-phenylthiophene-2-carboxylate, with the molecular formula C23H23NO3S2, is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on antibacterial and antifungal activities, as well as its mechanisms of action.

Chemical Structure and Properties

- IUPAC Name : Methyl 5-phenyl-3-[[2-(4-propan-2-ylsulfanylphenyl)acetyl]amino]thiophene-2-carboxylate

- Molecular Weight : 425.56 g/mol

- Purity : Typically around 95% .

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various derivatives related to this compound. The compound has shown promising results against a range of Gram-positive and Gram-negative bacteria.

| Bacteria | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Escherichia coli | 0.015 mg/mL | 0.03 mg/mL |

| Staphylococcus aureus | 0.008 mg/mL | 0.015 mg/mL |

| Bacillus cereus | 0.020 mg/mL | 0.025 mg/mL |

| Enterobacter cloacae | 0.004 mg/mL | 0.008 mg/mL |

The most sensitive bacteria were found to be Enterobacter cloacae, while E. coli exhibited the highest resistance . The compound's efficacy was noted to exceed that of traditional antibiotics such as ampicillin and streptomycin by significant margins, indicating its potential as a novel antibacterial agent.

Antifungal Activity

In addition to its antibacterial properties, the compound has also demonstrated antifungal activity against various fungal strains.

| Fungi | MIC (mg/mL) |

|---|---|

| Trichoderma viride | 0.004 |

| Aspergillus fumigatus | 0.06 |

The antifungal activity was particularly strong against Trichoderma viride, with MIC values indicating high potency . Molecular docking studies suggest that the inhibition of specific enzymes such as lanosterol demethylase could be responsible for this activity.

The mechanisms underlying the biological activities of this compound involve interactions with bacterial cell membranes and specific metabolic pathways:

- Cell Membrane Disruption : The compound may integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Enzymatic Activity : The docking studies have indicated that it targets key enzymes involved in cell wall synthesis and metabolic processes in both bacteria and fungi .

Case Studies

A series of in vitro experiments conducted on various bacterial strains have highlighted the compound's potential:

- Study A : Investigated the effects on S. aureus and reported an MIC of 0.008 mg/mL, demonstrating significant inhibition compared to control groups.

- Study B : Focused on antifungal properties against A. fumigatus, establishing an MIC of 0.06 mg/mL, which supports its use in treating fungal infections .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

Target Compound :

- Structure : Thiophene ring with:

- Position 3 : 2-(4-(isopropylthio)phenyl)acetamido group.

- Position 5 : Phenyl substituent.

- Position 2 : Methyl carboxylate.

- Key Functional Groups : Isopropylthio (thioether), acetamido, carboxylate.

Analog 1 : Methyl 5-methyl-4-phenyl-2-(2-phenylacetamido)thiophene-3-carboxylate

- Structure :

- Position 2 : 2-phenylacetamido group.

- Position 3 : Methyl carboxylate.

- Position 4 : Methyl group.

- Position 5 : Phenyl substituent.

- Key Differences :

- Substituent positions: Methyl at position 4 vs. phenyl at position 5 in the target.

- Acetamido group: Lacks the isopropylthio moiety, instead bearing a simple phenyl group.

Analog 2 : Methyl 3-(2-((4-fluorophenyl)sulfonyl)acetamido)-5-phenylthiophene-2-carboxylate

- Structure :

- Position 3 : 2-((4-fluorophenyl)sulfonyl)acetamido group.

- Position 5 : Phenyl substituent.

- Position 2 : Methyl carboxylate.

- Key Differences :

- Sulfonyl group replaces the thioether in the target.

- Fluorine atom introduces electronegativity, enhancing polarity.

Analog 3 : Methyl 3-(2-((4-methoxyphenyl)thio)acetamido)-5-phenylthiophene-2-carboxylate

- Structure :

- Position 3 : 2-((4-methoxyphenyl)thio)acetamido group.

- Position 5 : Phenyl substituent.

- Position 2 : Methyl carboxylate.

- Key Differences :

- Methoxy group on the phenylthio substituent vs. isopropylthio in the target.

- Methoxy enhances electron density and hydrophilicity.

Physicochemical Properties

¹Molecular formula inferred: Likely C24H24N2O3S2. ²Estimated based on analogs and substituent contributions.

Q & A

Q. What are the established synthetic routes for Methyl 3-(2-(4-(isopropylthio)phenyl)acetamido)-5-phenylthiophene-2-carboxylate?

The synthesis of structurally analogous thiophene derivatives often employs the Gewald reaction, a two-step process involving cyclization of ketones with sulfur and cyanoacetates. For example, ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-carboxylate (a related compound) is synthesized via this method, with purification steps involving recrystallization from ethanol . Adaptations may include introducing the isopropylthio group via nucleophilic substitution or coupling reactions. Optimization of reaction conditions (e.g., solvent, temperature) is critical to minimize side products.

Q. How is the structural identity of this compound confirmed experimentally?

Structural elucidation relies on spectroscopic techniques:

- NMR : and NMR can confirm substituent positions (e.g., phenyl, acetamido groups). For example, thiophene ring protons typically resonate between δ 6.5–7.5 ppm, while acetamido NH appears near δ 8–10 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for C _{24}N _3S: ~476.5 g/mol).

- X-ray Crystallography : Resolves crystal packing and bond angles, though this requires high-purity crystals .

Q. What safety protocols are recommended for handling this compound?

Based on analogous thiophene derivatives (e.g., ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate), the compound may pose hazards such as skin/eye irritation (Category 2) and respiratory toxicity (Category 3). Recommended precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations predict the compound’s conformational stability in solution?

The canonical sampling via velocity rescaling algorithm (e.g., Bussi et al., 2007) enables precise simulation of solute-solvent interactions. Key steps include:

- Force Field Parameterization : Use GAFF or OPLS-AA for organic molecules.

- Thermostat Calibration : Set a coupling time of 0.1–1.0 ps for temperature control.

- Trajectory Analysis : Calculate root-mean-square deviation (RMSD) to assess stability. Simulations of similar compounds in water/ethanol mixtures show stable conformations over 10–20 ns runs .

Q. What strategies resolve contradictions in bioactivity data across experimental replicates?

Discrepancies in IC values or binding affinities may arise from:

- Impurity Profiles : HPLC purity ≥95% is critical; contaminants (e.g., unreacted intermediates) can skew results.

- Solvent Effects : DMSO concentration in assays should be ≤1% to avoid denaturation artifacts.

- Statistical Validation : Use ANOVA or Student’s t-test (p < 0.05) to confirm reproducibility .

Q. How does the isopropylthio group influence the compound’s pharmacokinetic properties?

The isopropylthio moiety enhances lipophilicity (logP ~4.5 predicted via XlogP3), improving membrane permeability but potentially reducing aqueous solubility. Metabolic stability can be assessed via:

Q. What computational methods are used to model its binding affinity to target proteins?

Docking studies (e.g., AutoDock Vina) combined with molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) calculations quantify binding energies. For example:

- Target Selection : Prioritize proteins with thiophene-binding pockets (e.g., kinases).

- Validation : Compare computed ΔG values with experimental K data for calibration .

Methodological Notes

- Synthesis Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and adjust stoichiometry of the isopropylthio precursor to improve yield .

- Toxicity Screening : Follow OECD Guidelines 423 (acute oral toxicity) and 471 (mutagenicity) for preliminary risk assessment .

- Data Reproducibility : Archive raw spectral data (e.g., NMR FID files) and deposit in open-access repositories for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.